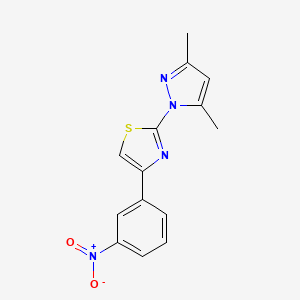![molecular formula C27H27N3O5S B2595588 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 901242-70-4](/img/structure/B2595588.png)
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with the linear formula C28H29N5O5S . It has a molecular weight of 547.638 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C28H29N5O5S . It consists of multiple functional groups including methoxyphenyl groups, an imidazole ring, a sulfanyl group, and an acetamide group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compounds related to the structure of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide have been synthesized and characterized, focusing on their various pharmaceutical and chemical properties. For instance, a compound exhibiting photochromism was synthesized by oxidizing imidazoles with potassium ferricyanide in an aqueous-alcoholic solution, forming dimers characterized by IR, 1H NMR, and mass spectroscopy (Bai et al., 2010). Similarly, a molecule synthesized by the one-pot reductive cyclization of a related compound was elucidated based on IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).
Anticancer and Antimicrobial Activities
Research into the medical applications of these compounds has yielded promising results. In one study, a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties exhibited anticancer activity in vitro (Yushyn et al., 2022). Another study synthesized a series of related compounds and found them to be relatively more active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Rehman et al., 2013). Additionally, a series of novel compounds was synthesized and demonstrated strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, presenting better results than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).
Antioxidant and Electrochemical Properties
The compounds related to 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide have also been studied for their antioxidant and electrochemical properties. For instance, amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles were prepared and exhibited excellent antioxidant activity, surpassing the standard Ascorbic acid in some cases (Talapuru et al., 2014). Additionally, substituted 4-(2,5-dihydro-1H-pyrrol-3-yl)-1H-imidazoles were prepared and cyclized to corresponding derivatives, which were then subjected to electrochemical studies to investigate their bioreduction properties (Zaki et al., 2012).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, users are responsible for confirming the product’s identity and/or purity .
Propiedades
IUPAC Name |
2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-32-20-10-5-17(6-11-20)25-27(30-26(29-25)18-7-12-21(33-2)13-8-18)36-16-24(31)28-19-9-14-22(34-3)23(15-19)35-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJIJNJTKBOSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2595508.png)
![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)
![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)



![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)

![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)